2,4-Dichloro-5-iodo-1,3-thiazole
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Overview
Description
2,4-Dichloro-5-iodo-1,3-thiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often require a solvent such as ethanol and a base like potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
2,4-Dichloro-5-iodo-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Agriculture: Thiazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1,3-thiazole
- 2,5-Dichloro-1,3-thiazole
- 2,4-Dichloro-5-methyl-1,3-thiazole
Uniqueness
2,4-Dichloro-5-iodo-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms in its structure. This combination of halogens can enhance its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C3Cl2INS |
---|---|
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,4-dichloro-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C3Cl2INS/c4-1-2(6)8-3(5)7-1 |
InChI Key |
DVGDZPLJGAKVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Cl)I)Cl |
Origin of Product |
United States |
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